2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the (E)-methylidene linkage: This is typically done via a Wittig reaction or a similar olefination process.
Attachment of the 4-(2-thienyl)-2-pyrimidinyl group: This step may involve a nucleophilic substitution reaction where the pyrimidinyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.
2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.
2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-pyrazol-5(4H)-one: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-phenyl-4-[(E)-(4-thiophen-2-ylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-17-14(21-16(24-17)12-5-2-1-3-6-12)11-20-18-19-9-8-13(22-18)15-7-4-10-25-15/h1-11,23H/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETQVFOVRAOVQJ-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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